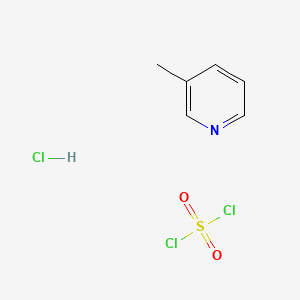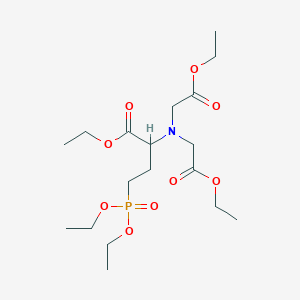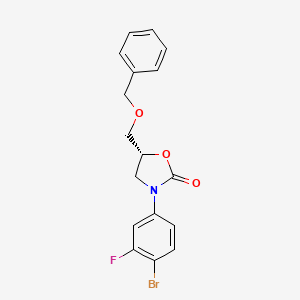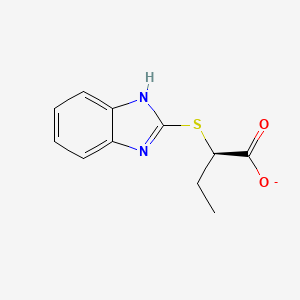
(2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate is an organic compound that features a benzimidazole ring attached to a butanoate moiety via a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate typically involves the following steps:
Formation of Benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Thioether Formation: The benzimidazole is then reacted with a suitable thiol to form the benzimidazol-2-ylsulfanyl intermediate.
Esterification: The final step involves the esterification of the intermediate with ®-2-bromobutanoic acid under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the butanoate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
(2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
- (2R)-2-(1H-benzimidazol-2-ylsulfanyl)propanoate
- (2R)-2-(1H-benzimidazol-2-ylsulfanyl)pentanoate
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the benzimidazole ring.
- Reactivity: The reactivity of these compounds can vary based on the alkyl chain length, affecting their solubility and interaction with molecular targets.
- Applications: While all these compounds may have similar applications, their efficacy and suitability for specific uses can differ based on their structural properties.
特性
分子式 |
C11H11N2O2S- |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
(2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate |
InChI |
InChI=1S/C11H12N2O2S/c1-2-9(10(14)15)16-11-12-7-5-3-4-6-8(7)13-11/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15)/p-1/t9-/m1/s1 |
InChIキー |
PUNPYITWFHQFFX-SECBINFHSA-M |
異性体SMILES |
CC[C@H](C(=O)[O-])SC1=NC2=CC=CC=C2N1 |
正規SMILES |
CCC(C(=O)[O-])SC1=NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


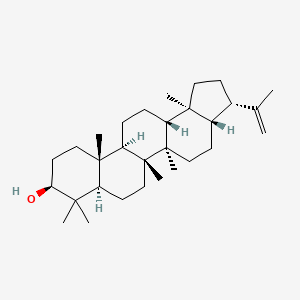
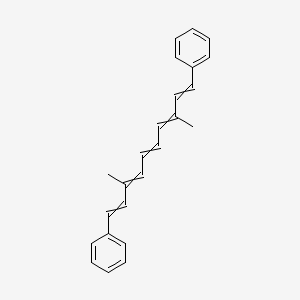
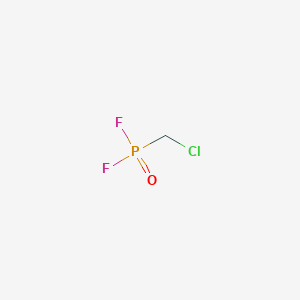
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)



![3-[3-(Dimethylamino)propyl]-1H-indol-5-OL](/img/structure/B14753426.png)

